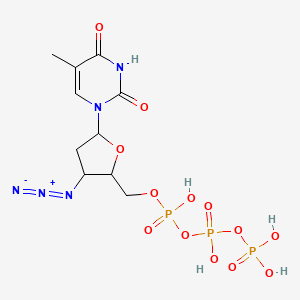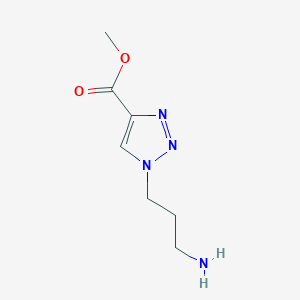![molecular formula C13H17NO2 B12075344 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{[ciclopropil(etil)amino]metil}benzoico es un compuesto que ha despertado interés en diversos campos de la investigación científica debido a su singular estructura química y sus potenciales aplicaciones. Este compuesto se caracteriza por la presencia de un grupo ciclopropil, un grupo etilamino y una unidad de ácido benzoico, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-{[ciclopropil(etil)amino]metil}benzoico generalmente implica la reacción del ácido 4-formilbenzoico con ciclopropiletilamina en condiciones específicas. La reacción suele llevarse a cabo en presencia de un disolvente adecuado, como etanol o metanol, y un catalizador, como ácido clorhídrico. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción del ácido 4-{[ciclopropil(etil)amino]metil}benzoico puede implicar métodos más eficientes y escalables. Un enfoque común es el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, el uso de sistemas automatizados para la adición de reactivos y el seguimiento del progreso de la reacción puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-{[ciclopropil(etil)amino]metil}benzoico puede sufrir diversos tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: La unidad de ácido benzoico puede sufrir reacciones de sustitución aromática electrofílica, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como ácido nítrico (HNO3) para la nitración, ácido sulfúrico (H2SO4) para la sulfonación y halógenos (Cl2, Br2) para la halogenación se emplean típicamente.
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Ácidos nitrobenzoicos, ácidos sulfónicos, ácidos benzoicos halogenados.
Aplicaciones Científicas De Investigación
El ácido 4-{[ciclopropil(etil)amino]metil}benzoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor en diversas vías biológicas.
Medicina: Se explora su potencial terapéutico, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-{[ciclopropil(etil)amino]metil}benzoico implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(aminometil)benzoico: Estructura similar pero carece de los grupos ciclopropil y etilamino.
Ácido 4-(metilamino)benzoico: Contiene un grupo metilamino en lugar del grupo ciclopropil(etil)amino.
Singularidad
El ácido 4-{[ciclopropil(etil)amino]metil}benzoico es único debido a la presencia del grupo ciclopropil, que confiere rigidez y propiedades estéricas distintas a la molécula. Esta característica estructural puede influir en la reactividad del compuesto y sus interacciones con las dianas biológicas, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Clave InChI |
GZUTWXBQFCNNIN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


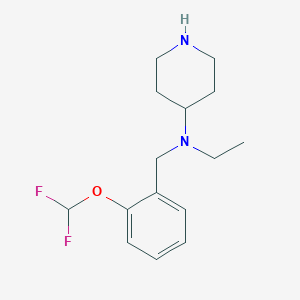
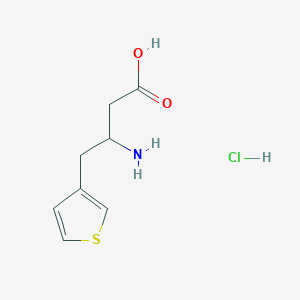

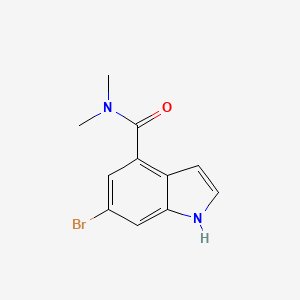
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)






![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
